molecular formula C13H18N2O B1476184 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one CAS No. 2092038-53-2

1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one

Cat. No.: B1476184
CAS No.: 2092038-53-2
M. Wt: 218.29 g/mol
InChI Key: OGWDBSIVAADCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one is a nitrogen-containing heterocyclic compound featuring an azetidine ring substituted with an amino group at the 3-position and a phenyl group at the β-carbon of the butanone chain. This structural motif confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and catalytic applications. The compound’s azetidine core is notable for its conformational rigidity, which can enhance binding specificity in drug-receptor interactions .

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-3-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10(11-5-3-2-4-6-11)7-13(16)15-8-12(14)9-15/h2-6,10,12H,7-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWDBSIVAADCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CC(C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one features an azetidine ring and a phenylbutanone structure, which contribute to its biological properties. Its molecular formula is C13H17N2OC_{13}H_{17}N_{2}O, and it has a molecular weight of approximately 219.29 g/mol.

Structural Formula

Chemical Structure C13H17N2O\text{Chemical Structure }C_{13}H_{17}N_{2}O

Research indicates that 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one may exhibit biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain enzymes related to disease processes, such as proteases and beta-lactamases, which are crucial in bacterial resistance mechanisms .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in antibiotic development .

Pharmacological Studies

Various studies have been conducted to evaluate the pharmacological effects of 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one:

StudyObjectiveFindings
Study 1Evaluate antimicrobial efficacyShowed significant inhibition of bacterial growth against specific strains.
Study 2Assess enzyme inhibitionDemonstrated effective inhibition of beta-lactamases, suggesting potential in treating resistant infections.
Study 3Toxicology assessmentIndicated low toxicity levels in vitro, supporting safety for further development.

Case Studies

  • Case Study on Antimicrobial Activity : A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant bacteria.
  • Case Study on Enzyme Inhibition : In vitro experiments demonstrated that 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one effectively inhibited beta-lactamase enzymes, which are responsible for antibiotic resistance in certain pathogens. This suggests its utility in combination therapies with beta-lactam antibiotics.

Future Research Directions

The promising biological activities of 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one warrant further research:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects are needed.
  • In Vivo Studies : Animal models should be employed to assess the pharmacokinetics and therapeutic efficacy of the compound in a living organism.
  • Development of Derivatives : Exploring structural modifications may enhance its potency and selectivity against target enzymes or pathogens.

Scientific Research Applications

The compound 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one (CAS: 2092038-53-2) has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.

Chemical Properties and Structure

1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one is characterized by its unique azetidine ring structure, which contributes to its biological activity. The presence of the amino group enhances its interaction with biological targets, making it a candidate for drug development.

Structural Formula

The structural formula can be represented as follows:

C13H18N2O\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}

Pain Management

Recent studies indicate that derivatives of azetidine compounds, including those similar to 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one, exhibit significant potential as N-acylated amino acid amide (NAAA) inhibitors . These compounds have shown efficacy in reducing pain and inflammation in animal models, suggesting a therapeutic role in pain management .

Antiviral and Anticancer Activity

Research has demonstrated that compounds based on azetidine structures can inhibit viral replication and exhibit anticancer properties. For instance, certain azetidine derivatives have been noted for their ability to modulate immune responses via toll-like receptor (TLR) pathways, which are crucial in the body’s defense against infections and tumors .

Drug Design and Synthesis

The azetidine ring system is advantageous in drug design due to its ability to enhance the pharmacokinetic properties of drugs. Studies have shown that replacing larger ring systems with azetidine can lead to improved metabolic stability and bioavailability . This makes 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one a valuable scaffold for developing new therapeutics.

Case Study 1: NAAA Inhibition

In a study focused on the structure-activity relationship (SAR) of azetidine derivatives, it was found that modifications to the azetidine ring significantly enhanced NAAA inhibitory activity. The compound demonstrated an IC50 value of 0.122 mM, indicating potent inhibition of NAAA, which is implicated in pain signaling pathways .

Case Study 2: Antiviral Properties

A series of azetidine-based compounds were evaluated for their antiviral efficacy against various viruses. One derivative showed promising results by inhibiting viral replication in vitro, suggesting that compounds like 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one could be further explored as antiviral agents .

Case Study 3: Enhanced Bioavailability

Research comparing azetidine-containing drugs with their piperidine counterparts revealed that the former exhibited significantly better pharmacokinetic profiles. This improvement was attributed to reduced lipophilicity and fewer rotatable bonds, leading to enhanced absorption and lower clearance rates .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name CAS Number Key Substituents Molecular Formula Applications/Properties References
1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one - 3-Aminoazetidine, β-phenylbutanone C₁₃H₁₆N₂O Potential pharmaceutical intermediate
1-(3,4-Dihydroquinolin-1(2H)-yl)-3-phenylbutan-1-one 432524-70-4 Dihydroquinoline, β-phenylbutanone C₁₉H₂₁NO Unspecified (structural analogue)
1-(10H-Phenothiazin-10-yl)-3-phenylbutan-1-one - Phenothiazine, β-phenylbutanone C₂₃H₂₀NOS Cholinesterase inhibition studies
4-(4-Aminophenyl)-1-(1-isopropyl-1H-imidazol-2-yl)-3-phenylbutan-1-one - Imidazole, aminophenyl, β-phenylbutanone C₂₃H₂₆N₄O Asymmetric catalysis (e.g., Rh-complexes)
1-(3-Aminoazetidin-1-yl)propan-1-one 1485904-69-5 3-Aminoazetidine, propanone C₆H₁₀N₂O Shorter chain; reduced lipophilicity

Key Observations:

  • Azetidine vs.
  • Chain Length and Substituents: The propanone derivative (CAS 1485904-69-5) lacks the phenyl group and has a shorter carbon chain, reducing lipophilicity and possibly bioavailability compared to the target compound .
  • Imidazole Derivatives: Compounds like 4-(4-Aminophenyl)-1-(1-isopropyl-1H-imidazol-2-yl)-3-phenylbutan-1-one demonstrate enhanced catalytic activity in asymmetric synthesis due to the imidazole’s coordination capacity with transition metals (e.g., Rh) .

Pharmacological and Catalytic Properties

  • The target compound’s aminoazetidine group may offer similar enzyme-targeting capabilities .
  • Asymmetric Catalysis : Imidazole-containing derivatives (e.g., compound 3a in ) achieve high enantiomeric excess (up to 95% ee) in Rh-catalyzed reactions, highlighting the importance of nitrogen-rich heterocycles in stereoselective synthesis .

Preparation Methods

Ring Formation via Strain-Release and Ring-Opening Reactions

Azetidines are four-membered nitrogen-containing heterocycles characterized by ring strain, which can be exploited in synthesis. One effective approach involves the strain-release-driven ring-opening of azabicyclo[1.1.0]butane intermediates. This method enables rapid assembly of sp^3-rich azetidine cores through nucleophilic attack and rearrangement sequences, often facilitated by anion relay mechanisms such as the Brook rearrangement. These strategies allow modular synthesis with potential for diverse substitution patterns on the azetidine ring.

Nucleophilic Addition to 3-Azetidinones

3-Azetidinones serve as versatile intermediates for azetidine synthesis. Nucleophilic 1,2-addition of organometallic reagents (e.g., Grignard or organolithium reagents) to 3-azetidinones can furnish 3-substituted azetidinols, which can be further transformed into aminoazetidines. Diastereoselective control is achievable, especially with C2-substituted substrates, favoring anti-addition products. This method provides a practical route to functionalized azetidines with defined stereochemistry.

Functionalization of Azetidine Ring: Amino Group Introduction

Aza-Michael Addition

Aza-Michael addition is a key step for introducing amino functionality onto azetidine derivatives. For example, starting from 3-hydroxyazetidine or N-Boc-protected azetidin-3-ylidene acetates, aza-Michael addition with amines or NH-heterocycles yields 3-substituted aminoazetidines. This reaction proceeds under mild conditions with good regioselectivity and yields (e.g., 62–69%), as confirmed by spectroscopic methods including ^1H-^15N HMBC NMR.

Protection and Deprotection Strategies

Protecting groups such as Boc (tert-butoxycarbonyl) are commonly employed to safeguard the amino group during multi-step synthesis. The N-Boc-azetidine intermediates facilitate selective functionalization and can be deprotected under acidic conditions to reveal the free amino group in the final compound.

Introduction of the 3-Phenylbutan-1-one Side Chain

Acylation of Azetidine Nitrogen

The 3-phenylbutan-1-one moiety can be introduced via acylation of the azetidine nitrogen. This typically involves the reaction of the aminoazetidine intermediate with phenylbutanoyl chloride or an equivalent activated carboxylic acid derivative under basic or catalytic conditions. This step must be carefully controlled to avoid side reactions and maintain regioselectivity.

Cross-Coupling Techniques

Suzuki–Miyaura cross-coupling reactions have been employed to diversify azetidine derivatives bearing aryl halides. Brominated azetidine intermediates can be coupled with phenylboronic acids to install the phenyl substituent efficiently. This method allows late-stage functionalization, facilitating the synthesis of complex azetidine-containing molecules such as 1-(3-aminoazetidin-1-yl)-3-phenylbutan-1-one.

Summary Data Table of Preparation Methods

Step Methodology Key Reagents/Conditions Yield/Selectivity Notes
1 Strain-release ring-opening Azabicyclo[1.1.0]butane, nucleophiles Rapid, modular Enables sp^3-rich azetidine core assembly
2 1,2-Addition to 3-azetidinones Organometallic reagents (e.g., Grignard) High diastereoselectivity Controls stereochemistry at C3
3 Aza-Michael addition N-Boc-azetidin-3-ylidene acetate, amines 62–69% isolated yield Regioselective amino group introduction
4 Protection/Deprotection Boc protecting group, acidic deprotection Efficient protection Facilitates multi-step synthesis
5 Acylation of azetidine nitrogen Phenylbutanoyl chloride, base Moderate to high Introduces 3-phenylbutan-1-one side chain
6 Suzuki–Miyaura cross-coupling Brominated azetidine, phenylboronic acid, Pd catalyst High functional group tolerance Late-stage arylation for phenyl installation

Research Findings and Spectroscopic Characterization

  • The regioselectivity and structure of azetidine derivatives were confirmed by advanced NMR techniques, including ^1H-, ^13C-, ^15N-, and ^19F-NMR spectroscopy, and high-resolution mass spectrometry (HRMS).
  • ^1H-^15N HMBC spectra provided key evidence for the connectivity and substitution pattern on the azetidine ring, especially distinguishing regioisomers.
  • The use of Boc protection was validated by characteristic ^15N chemical shifts, consistent with literature values for azetidine derivatives.
  • Cross-coupling reactions demonstrated excellent compatibility with azetidine substrates, enabling efficient diversification of the phenyl substituent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.